C-Terminal peptide bombesin

Descripción general

Descripción

C-Terminal peptide bombesin is a biologically active peptide originally isolated from the skin of the European fire-bellied toad, Bombina bombina. This peptide is known for its role in various physiological processes, including smooth muscle contraction, secretion of gastrointestinal hormones, and regulation of homeostatic mechanisms. The peptide sequence of bombesin is composed of 14 amino acid residues, with the C-terminal portion being crucial for its biological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of C-terminal peptide bombesin can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The C-terminal end of the peptide is typically modified to enhance stability and activity. Commonly used methods for C-terminal modification include the carbodiimide method and the activated-ester method .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .

Análisis De Reacciones Químicas

Types of Reactions: C-terminal peptide bombesin undergoes various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues within the peptide can be substituted to create analogues with altered biological activity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products:

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with free thiol groups.

Substitution: Peptide analogues with modified amino acid sequences.

Aplicaciones Científicas De Investigación

Cancer Therapy

C-terminal peptide bombesin has shown promise in targeted cancer therapies:

- Tumor Imaging and Targeting : Bombesin analogs labeled with radionuclides have been used for imaging tumors that express BnRs. For instance, studies have demonstrated the use of bombesin-based radiotracers for visualizing prostate cancer metastases .

- Cytotoxic Drug Delivery : Hybrid compounds combining bombesin with cytotoxic agents have been developed to selectively target tumor cells. For example, a study reported a bombesin-conjugated drug that showed enhanced cytotoxicity in prostate cancer cell lines while minimizing effects on normal cells .

| Application | Description | References |

|---|---|---|

| Tumor Imaging | Bombesin analogs used as radiotracers for imaging tumors | |

| Drug Delivery | Hybrid compounds targeting BnRs for cytotoxic effects |

Neurobiology

Bombesin peptides are involved in various neurobiological processes:

- Pain Modulation : Research indicates that bombesin can modulate pain pathways, suggesting potential applications in pain management therapies .

- Appetite Regulation : Studies have shown that bombesin influences feeding behavior, which may lead to therapeutic strategies for obesity and metabolic disorders .

Diagnostic Biomarkers

C-terminal fragments of pro-bombesin have been investigated as biomarkers for certain cancers:

- Small Cell Lung Cancer : The expression levels of proGRP (a C-terminal fragment) have been correlated with tumor presence and progression, serving as a potential prognostic indicator .

Case Study 1: Prostate Cancer Imaging

A clinical trial utilized a bombesin-based radiotracer in patients with advanced prostate cancer. The results indicated successful localization of tumors with minimal off-target effects, demonstrating the utility of bombesin in precision oncology .

Case Study 2: Hybrid Compound Efficacy

In vitro studies assessed a hybrid compound combining a bombesin analog with an oligonucleotide delivery system. The results showed significant gene expression modulation in cancer cell lines overexpressing BnRs, highlighting the potential for targeted genetic therapies .

Mecanismo De Acción

C-terminal peptide bombesin exerts its effects by binding to specific G-protein coupled receptors, known as bombesin receptors. Upon binding, the peptide activates intracellular signaling pathways, leading to various physiological responses. For example, in the gastrointestinal tract, bombesin stimulates the secretion of gastrin and other hormones, while in the central nervous system, it modulates neurotransmitter release .

Comparación Con Compuestos Similares

Gastrin-Releasing Peptide (GRP): Shares high sequence similarity with bombesin and has similar biological activities.

Neuromedin B (NMB): Another bombesin-like peptide with overlapping functions

Uniqueness: C-terminal peptide bombesin is unique due to its specific receptor-binding properties and its ability to modulate a wide range of physiological processes. Its high affinity for bombesin receptors makes it a valuable tool for targeted drug delivery and cancer therapy .

Actividad Biológica

Bombesin is a neuropeptide originally isolated from the skin of the European frog Bombina bombina. Its biological activity is primarily mediated through its C-terminal region, which plays a crucial role in receptor binding and activation. This article explores the biological activity of the C-terminal peptide bombesin, including its mechanisms of action, effects on various physiological processes, and implications for therapeutic applications.

The C-terminal portion of bombesin is critical for its interaction with bombesin receptors (BB1, BB2, and BB3). These receptors are G protein-coupled receptors that initiate several intracellular signaling pathways. The potency of bombesin peptides is significantly influenced by their C-terminal modifications, such as amidation. Studies have shown that amidated forms exhibit up to 100-fold higher potency compared to non-amidated variants due to enhanced receptor binding affinity and stability .

Key Structural Features

- C-terminal Sequence : The last seven residues of bombesin are highly conserved across different species, which is essential for its biological activity.

- Receptor Binding : The interaction with bombesin receptors involves specific amino acid residues that facilitate binding and activation. For instance, mutations in key residues can lead to significant reductions in receptor activation potency .

Biological Effects

Bombesin exerts a wide range of biological effects:

- Gastrointestinal Regulation : Bombesin stimulates gastric acid secretion and regulates gastrointestinal motility. It has been shown to enhance gastrin release when administered peripherally, while exerting inhibitory effects on gastric acid secretion when introduced centrally .

- Neuroendocrine Functions : Bombesin influences pituitary-thyroid function and mediates responses related to stress and anxiety. Activation of BB1 receptors has been linked to satiety signaling and thermoregulation .

- Cell Proliferation : Bombesin promotes mitogenic activity in various cell types, including small-cell lung cancer cells, where it acts as an autocrine growth factor. This characteristic highlights its potential role in tumor biology .

Case Study 1: Bombesin and Cancer Therapy

Research has indicated that bombesin-related peptides can be utilized in targeted cancer therapies. For example, studies on bombesin conjugates with cytotoxic agents have shown promise in selectively targeting tumors that overexpress bombesin receptors .

Case Study 2: Effects on Food Intake

In animal models, bombesin administration has been linked to reduced food intake and ethanol consumption. This suggests potential applications in obesity management and addiction therapies .

Data Summary

Propiedades

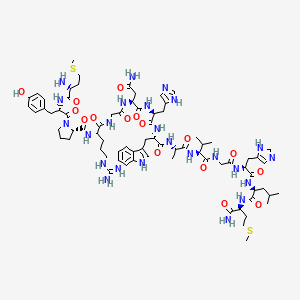

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H110N24O16S2/c1-39(2)26-52(68(109)92-50(63(78)104)21-25-117-7)94-69(110)54(29-44-33-81-37-87-44)90-61(103)36-86-73(114)62(40(3)4)98-64(105)41(5)89-67(108)53(28-43-32-84-49-13-9-8-12-47(43)49)95-70(111)55(30-45-34-82-38-88-45)96-71(112)56(31-59(77)101)91-60(102)35-85-66(107)51(14-10-22-83-75(79)80)93-72(113)58-15-11-23-99(58)74(115)57(27-42-16-18-46(100)19-17-42)97-65(106)48(76)20-24-116-6/h8-9,12-13,16-19,32-34,37-41,48,50-58,62,84,100H,10-11,14-15,20-31,35-36,76H2,1-7H3,(H2,77,101)(H2,78,104)(H,81,87)(H,82,88)(H,85,107)(H,86,114)(H,89,108)(H,90,103)(H,91,102)(H,92,109)(H,93,113)(H,94,110)(H,95,111)(H,96,112)(H,97,106)(H,98,105)(H4,79,80,83)/t41-,48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,62-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIFCDMFVPNPSB-QEJDUTAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H110N24O16S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1668.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81608-29-9 | |

| Record name | Gastrin releasing peptide (14-27) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081608299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.